REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@H:5]([C:8]([OH:11])([CH3:10])[CH3:9])[CH2:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1.C(Cl)CCl.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]12[CH2:7][CH2:6][CH:5]([CH2:4][C:3]1=[O:20])[C:8]([CH3:10])([CH3:9])[O:11]2 |f:3.4|
|
Name
|
α-terpineol
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1)C(C)(C)O
|
Name
|
|
Quantity
|
0.022 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.0136 mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred under nitrogen in 35 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.08 g
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bisulfite and sodium bicarbonate solutions
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting oil is treated in situ with 2.94 g
|
Type
|
ADDITION
|
Details
|
After addition of 200 ml
|
Type
|
FILTRATION
|
Details
|
diethyl ether, the mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one
|
Type
|
product
|
Smiles
|
CC12OC(C(CC1=O)CC2)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |